molecular formula C8H18 B1329564 3-Ethyl-2-methylpentane CAS No. 609-26-7

3-Ethyl-2-methylpentane

Cat. No. B1329564
CAS RN: 609-26-7
M. Wt: 114.23 g/mol
InChI Key: DUPUVYJQZSLSJB-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylpentane is a branched alkane that is of interest in various chemical research areas. While the specific compound is not directly studied in the provided papers, related compounds such as 3-methylpentane and ethers derived from similar structures have been investigated for their chemical properties and reactions. These studies provide insights into the behavior of alkanes and their derivatives under different conditions, which can be extrapolated to understand the characteristics of 3-Ethyl-2-methylpentane.

Synthesis Analysis

The synthesis of ethers related to 3-Ethyl-2-methylpentane, such as 3-methyl-3-ethoxy-pentane, involves etherification reactions of C6 tertiary olefins with ethanol. These reactions are reversible and occur in the presence of a resin catalyst like Amberlyst 15. The synthesis process is influenced by thermodynamic equilibria and kinetics, which are described by developed expressions for equilibrium constants and reaction rate expressions .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethyl-2-methylpentane has been studied using various techniques, including electron diffraction and ab initio calculations. For instance, the molecular structure of 3,3-diethylpentane was determined, revealing significant distortions from regular tetrahedral coordination at the central carbon atom due to asymmetry in the electron density distribution around the CH2 groups . These findings can help infer the molecular geometry and electron distribution in 3-Ethyl-2-methylpentane.

Chemical Reactions Analysis

The chemical reactions of alkanes related to 3-Ethyl-2-methylpentane have been explored through studies on their thermal decomposition. For example, the pyrolysis of 3-methylpentane shows that the structure of the alkane influences the yields of ethylene, with a long-chain radical mechanism being proposed for the reaction . Additionally, the destructive alkylation reaction of benzene with 3-methylpentane has been studied, suggesting a carbonium-ion mechanism with an intermediate ethyl cation .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-Ethyl-2-methylpentane have been investigated. For instance, vibrational analyses of 3-ethylpentane have been conducted to determine the stability of different conformers . Vapor-liquid equilibrium data for binary systems including 3-methylpentane have been reported, providing information on activity coefficients and boiling points, which are essential for understanding the physical behavior of these compounds .

Scientific Research Applications

3-Ethyl-2-methylpentane is a hydrocarbon with the formula C8H18 . It’s used in various scientific fields, particularly in thermophysical property studies . Here are some properties of 3-Ethyl-2-methylpentane:

  • Thermophysical Properties

    • The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for 3-Ethyl-2-methylpentane . These data include properties like triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
    • The methods of application or experimental procedures for these properties vary, but they generally involve precise measurements under controlled conditions .
    • For example, the triple point temperature has 9 experimental data points, the critical temperature and pressure each have 1 experimental data point, and the density has several experimental data points at different temperatures .
    • The results or outcomes obtained from these experiments provide valuable data for scientists and engineers in fields like chemical engineering, materials science, and physical chemistry .
  • Molecular Structure

    • The molecular weight of 3-Ethyl-2-methylpentane is 114.2285 .
    • The structure of this compound can be viewed using Java or Javascript .
    • Understanding the molecular structure of a compound is crucial in fields like organic chemistry, medicinal chemistry, and materials science .

Safety And Hazards

3-Ethyl-2-methylpentane is classified as a flammable liquid (Category 2), can cause skin irritation (Category 2), and may be fatal if swallowed and enters airways (Aspiration hazard, Category 1) . It may cause drowsiness or dizziness (Specific target organ toxicity – single exposure, Category 3), and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-ethyl-2-methylpentane
Source PubChem
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InChI

InChI=1S/C8H18/c1-5-8(6-2)7(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPUVYJQZSLSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18
Source PubChem
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DSSTOX Substance ID

DTXSID40880424
Record name 3-Ethyl-2-methylpentane
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Molecular Weight

114.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 3-Ethyl-2-methylpentane
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Vapor Pressure

24.0 [mmHg]
Record name 3-Ethyl-2-methylpentane
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Product Name

3-Ethyl-2-methylpentane

CAS RN

609-26-7
Record name 3-Ethyl-2-methylpentane
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Record name 3-Ethyl-2-methylpentane
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Record name 3-Ethyl-2-methylpentane
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Record name 3-Ethyl-2-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
302
Citations
MC Flowers, BS Rabinovitch - The Journal of Physical Chemistry, 1985 - ACS Publications
Recently, rates of intramolecular energy relaxation havebeen determined for chemically activated 3-hexyl, 1 5-methyl-3-hexyl, 2 and 3-methyl-3-hexyl3 radicals produced by H-atom …
Number of citations: 11 pubs.acs.org
S Jayawardena, D Reyx, D Durand… - Die Makromolekulare …, 1983 - Wiley Online Library
The reaction of primary aromatic amines with oxiranes under phenol catalysis has been applied with success to the synthesis of modified cis-I, 4-polybutadiene containing …
Number of citations: 8 onlinelibrary.wiley.com
S Jayawardena, D Reyx, D Durand… - … Chemistry and Physics, 1984 - Wiley Online Library
Kinetic and thermodynamic parameters were determined for the reaction of the unsymmetrical oxiranes 3,4‐epoxy‐methylheptane (1) and 1,2‐epoxy‐3‐ethyl‐2‐methylpentane (4) with …
Number of citations: 10 onlinelibrary.wiley.com
MP Nayaki - Journal of Algebraic Statistics, 2022 - publishoa.com
In this article we have to study the diagrammatic representation between Topological indices and Alkanes. Most of the researchers have done a wonderful result in their research …
Number of citations: 3 www.publishoa.com
S Davidson - Journal of chemical information and computer …, 1989 - ACS Publications
… is 3-ethyl-2methylpentane. This rule simplifies by breaking the isopropyl group into a methyl groupand a segment of an alternate main chain. Similarly, in the Rule 2.6(a) example, a …
Number of citations: 9 pubs.acs.org
WR Mueller, K Szymanski, JV Knop… - Journal of chemical …, 1990 - ACS Publications
… Two pairs of alkane trees (corresponding to 3-ethyl-2-methylpentane and 2,2,3-trimethylpentane and to 3-ethylhexane and 2,2-dimethylhexane) with the same MTI numbers appeared …
Number of citations: 78 pubs.acs.org
KT Liu, SJ Hou, ML Tsao - Journal of the Chinese Chemical …, 2009 - Wiley Online Library
… (4B), 3-bromo-3-methylpentane (5B), 3-bromo-2,3dimethylpentane (6B), 3-bromo-2,2,3-trimethylpentane (7B), 3-bromo-3-ethylpentane (8B), 3-bromo-3ethyl-2-methylpentane (9B) and 2…
Number of citations: 7 onlinelibrary.wiley.com
A Perdih - Acta Chimica Slovenica, 2016 - search.ebscohost.com
The concept of branching degrees is introduced. In the case of octane isomers it is derived from the values of a set of their physicochemical properties, calculating for each isomer the …
Number of citations: 1 search.ebscohost.com
M Puruchothamanayaki - ECS Transactions, 2022 - iopscience.iop.org
In graph theory, topological indices play a vital role for finding the degree and distance based topological indices. Here we are using the distance based topological indices. In this article…
Number of citations: 2 iopscience.iop.org
N Trinajstic, D Babic, S Nikolic, D Plavsic… - Journal of chemical …, 1994 - ACS Publications
The Laplacian matrix, itsspectrum, and its polynomial are discussed. An algorithm for computing the number of spanning trees of a polycyclic graph, based on the corresponding …
Number of citations: 109 pubs.acs.org

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